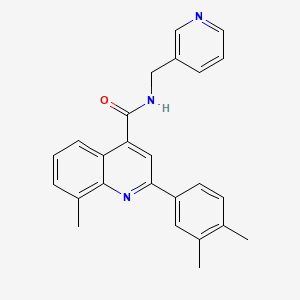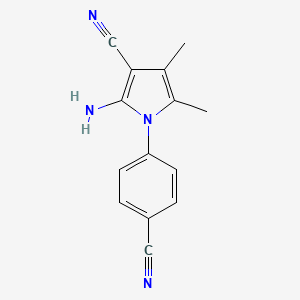![molecular formula C18H19ClN2O5S B4584970 3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4584970.png)
3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to the target molecule involves cyclocondensation reactions, nucleophilic substitutions, and reactions with thiourea under specific conditions. For instance, novel benzenesulfonamide derivatives have been synthesized via a one-pot three-component reaction, showcasing a method that could be relevant for synthesizing the compound of interest (Putri et al., 2021).
Molecular Structure Analysis
Crystal structure analyses of similar sulfonamide compounds reveal insights into their molecular geometry, including bond angles and distances, which are crucial for understanding the 3D conformation and potential reactivity of the target compound. X-ray crystallography has been a primary tool for such analyses (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including those structurally related to the target molecule, undergo various chemical reactions, including with nucleophiles, to yield a range of derivatives with potentially different biological activities. The reaction conditions (solvents, temperature, catalysts) significantly influence the reaction pathways and product distribution (Rozentsveig et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, provide essential information for the compound's characterization and potential applications. The crystal packing, hydrogen bonding, and molecular interactions within the crystal lattice are particularly relevant for predicting solubility and stability (Sreenivasa et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents, stability under various conditions, and susceptibility to hydrolysis or oxidation, are crucial for understanding the compound's behavior in chemical and biological contexts. Studies on similar sulfonamide compounds have explored their reactivity, highlighting the role of the sulfonamide group in chemical stability and reactivity (Aizina et al., 2017).
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Molecular Design
Cognitive Enhancing Properties
Research on closely related compounds, such as SB-399885, highlights their role as potent and selective antagonists with cognitive enhancing properties in models of age-related cognitive decline. These findings underscore the potential therapeutic utility of benzenesulfonamide derivatives in treating cognitive deficits characteristic of Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial and Anti-HIV Activity
The synthesis of novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety has been reported, with some compounds exhibiting significant antimicrobial and anti-HIV activities. This research demonstrates the potential of benzenesulfonamide derivatives as antimicrobial agents and provides a foundation for the development of new therapeutic agents targeting infectious diseases (Iqbal et al., 2006).
Pharmacological Applications
Carbonic Anhydrase Inhibition
A study on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties revealed their efficiency as inhibitors against human carbonic anhydrase isoforms, particularly hCA IX. These compounds exhibit high selectivity and potent inhibition, suggesting their applicability in designing anticancer and antimetastatic agents by targeting carbonic anhydrase IX, a validated drug target (Lolak et al., 2019).
Progesterone Receptor Antagonism
The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists highlights their potential clinical applications in treating diseases such as uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders. This research provides a new scaffold for PR antagonists, offering a basis for further medicinal chemistry studies aimed at discovering selective PR modulators (Yamada et al., 2016).
Eigenschaften
IUPAC Name |
3-chloro-4-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-17-7-6-13(12-15(17)19)27(23,24)20-16-5-3-2-4-14(16)18(22)21-8-10-26-11-9-21/h2-7,12,20H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCCYQFXXNVSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-propylglycinamide](/img/structure/B4584890.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)

![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)
![N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4584928.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4584931.png)
![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4584937.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4584945.png)
![N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4584949.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4584955.png)
